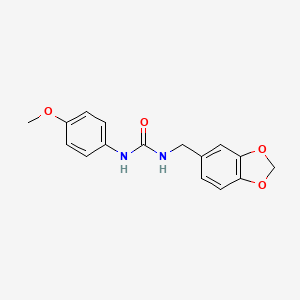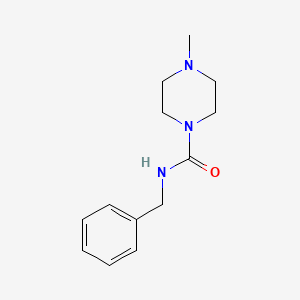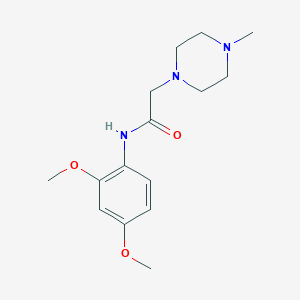![molecular formula C23H25NO5 B5727583 ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate, commonly known as EDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDC is a benzofuran derivative that has been synthesized through a complex process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of EDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EDC has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. EDC has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
EDC has been reported to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. EDC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. EDC has also been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. EDC has also been shown to possess antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EDC in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. EDC is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using EDC is its complex synthesis process, which requires specialized equipment and expertise. EDC is also a relatively expensive reagent, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the research on EDC, including the development of new drugs based on its structure and the synthesis of new materials using EDC as a building block. One potential direction for drug development is the modification of the EDC structure to enhance its activity and selectivity against specific targets. Another direction is the development of new materials, such as nanoparticles and hydrogels, for drug delivery and imaging applications. Overall, the potential applications of EDC in various fields of scientific research make it a promising compound for further study.
Synthesemethoden
The synthesis of EDC involves several steps, starting with the condensation of 2-hydroxybenzoic acid with ethyl oxalyl chloride in the presence of a catalyst, such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product, EDC. The synthesis of EDC is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
EDC has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. EDC has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. EDC has also been used as a building block in the synthesis of new materials, such as polymers and nanoparticles, with potential applications in drug delivery and imaging.
Eigenschaften
IUPAC Name |
ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-4-24(5-2)20(25)15-28-17-12-13-19-18(14-17)21(23(26)27-6-3)22(29-19)16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZQZVBSJSUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)







![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

